molecular formula C12H11N5O5 B10944614 3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10944614
M. Wt: 305.25 g/mol
InChI Key: QLUWDURAIKNZCM-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features both nitro and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-(4-nitro-1H-pyrazol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products

    Reduction: 3-amino-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding nitro oxides.

Scientific Research Applications

3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is not fully understood. it is believed to interact with biological molecules through its nitro and pyrazole groups. These interactions can lead to the inhibition of specific enzymes or the modulation of protein functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to its specific combination of nitro and pyrazole groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H11N5O5

Molecular Weight

305.25 g/mol

IUPAC Name

3-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C12H11N5O5/c18-12(9-2-1-3-10(6-9)16(19)20)13-4-5-15-8-11(7-14-15)17(21)22/h1-3,6-8H,4-5H2,(H,13,18)

InChI Key

QLUWDURAIKNZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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